1-Hydroxypiperidine-2-carbonitrile
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Overview
Description
1-Hydroxypiperidine-2-carbonitrile is an organic compound with the molecular formula C6H10N2O. It is a derivative of piperidine, a six-membered heterocyclic amine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxypiperidine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of piperidine with cyanogen bromide in the presence of a base, followed by hydroxylation. The reaction conditions typically include a solvent such as methanol or ethanol and a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of pyridine derivatives. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxypiperidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrone derivatives using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert it into piperidine derivatives using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in methanol as a solvent.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Nitrone derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted piperidine compounds.
Scientific Research Applications
1-Hydroxypiperidine-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-hydroxypiperidine-2-carbonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The exact molecular pathways and targets depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but lacking the hydroxyl and nitrile groups.
Pyridine: A related heterocyclic compound with a nitrogen atom in the ring.
Piperazine: Another heterocyclic amine with two nitrogen atoms in the ring.
Uniqueness: 1-Hydroxypiperidine-2-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical properties and reactivity compared to its analogs . These functional groups enhance its versatility in synthetic applications and its potential as a precursor for various biologically active compounds .
Properties
Molecular Formula |
C6H10N2O |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
1-hydroxypiperidine-2-carbonitrile |
InChI |
InChI=1S/C6H10N2O/c7-5-6-3-1-2-4-8(6)9/h6,9H,1-4H2 |
InChI Key |
RPPJLQGTSXPSOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C#N)O |
Origin of Product |
United States |
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